![molecular formula C9H7BrN2O2 B13071173 2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid](/img/structure/B13071173.png)
2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-a]pyridine ring system
Méthodes De Préparation
The synthesis of 2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid typically involves the reaction of α-bromoketones with 2-aminopyridine. The process can be carried out under different conditions to yield the desired product. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) promoting C–C bond cleavage . Another method employs ethyl acetate as a solvent, where the reaction proceeds via one-pot tandem cyclization/bromination with TBHP . These methods are advantageous due to their mild reaction conditions and the absence of metal catalysts.
Analyse Des Réactions Chimiques
2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: Depending on the reagents and conditions used, the compound can undergo oxidation or reduction to yield different products.
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents employed.
Applications De Recherche Scientifique
2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical molecules with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[1,2-a]pyridine ring system play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with target molecules, leading to the modulation of biological pathways .
Comparaison Avec Des Composés Similaires
2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid can be compared with other similar compounds, such as:
- 3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)propanoic acid hydrochloride
- 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
- Ethyl 2-bromo-3-oxo-3-(pyridin-2-yl)propanoate
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties
Propriétés
Formule moléculaire |
C9H7BrN2O2 |
|---|---|
Poids moléculaire |
255.07 g/mol |
Nom IUPAC |
2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H7BrN2O2/c10-9-6(5-8(13)14)11-7-3-1-2-4-12(7)9/h1-4H,5H2,(H,13,14) |
Clé InChI |
WZTBSXRWBVDFRR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=C(N2C=C1)Br)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071090.png)

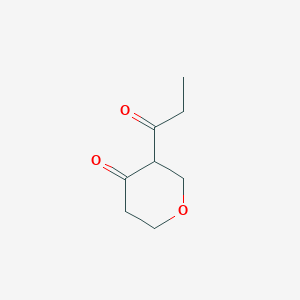
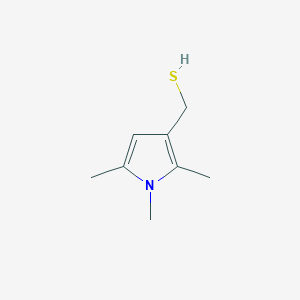
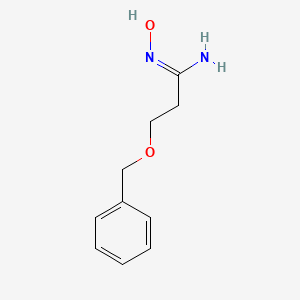
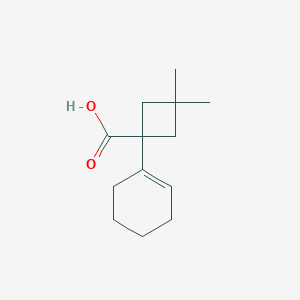

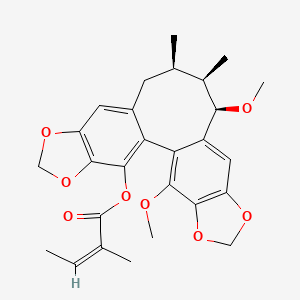
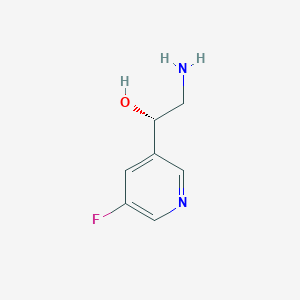
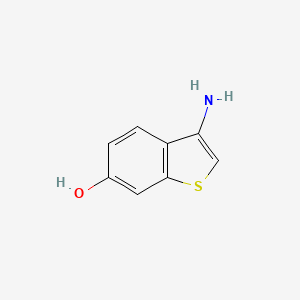
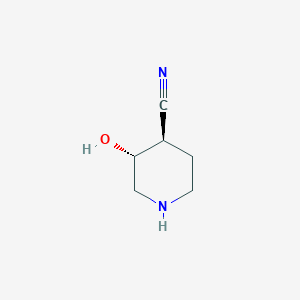
![7-Methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13071154.png)
![5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13071162.png)

